6-Phenylspiro[2.3]hexan-4-one
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Overview
Description
6-Phenylspiro[23]hexan-4-one is a unique organic compound characterized by its spirocyclic structure, where a phenyl group is attached to a spiro[23]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[2.3]hexan-4-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with phenylmagnesium bromide, followed by cyclization. Another method includes the use of cyclopropanation reactions involving diazo compounds and alkenes, which can yield spirocyclic structures under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using specialized catalysts and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylspiro[2.3]hexan-4-one can be converted to phenylspiro[2.3]hexan-4-ol or phenylspiro[2.3]hexanoic acid.
Reduction: The major product is phenylspiro[2.3]hexan-4-ol.
Substitution: Products include halogenated derivatives of the original compound.
Scientific Research Applications
6-Phenylspiro[2.3]hexan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Phenylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can result in significant biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexan-4-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
6-Methylspiro[2.3]hexan-4-one: Contains a methyl group instead of a phenyl group, leading to variations in steric and electronic effects.
Spiro[2.3]hexan-4-ol: The alcohol derivative of the compound, which exhibits different reactivity and applications.
Uniqueness
6-Phenylspiro[2.3]hexan-4-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in exploring new chemical reactions and applications .
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-phenylspiro[2.3]hexan-6-one |
InChI |
InChI=1S/C12H12O/c13-11-8-10(12(11)6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
XVCZVGLRNNFDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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